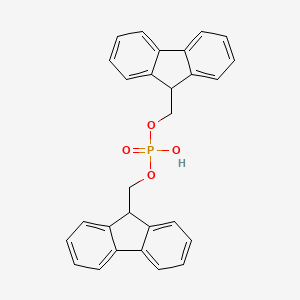
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is an organophosphorus compound that features two fluorenylmethyl groups attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate typically involves the reaction of 9H-fluoren-9-ylmethanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate fluorenylmethyl chloride, which subsequently reacts with phosphorus oxychloride to yield the desired phosphate ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl groups to more saturated hydrocarbons.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, leading to the formation of different phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic or acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various phosphate esters depending on the nucleophile used.
Scientific Research Applications
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. The fluorenylmethyl groups provide steric hindrance and electronic effects that can influence the reactivity of the phosphate moiety. This compound can participate in phosphorylation reactions, where it transfers its phosphate group to other molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-hydroxyphenyl) fluorene: A compound with similar structural features but different functional groups.
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Another compound with fluorenyl groups, used in materials science for its unique optical properties.
Uniqueness
Bis((9H-fluoren-9-yl)methyl) hydrogen phosphate is unique due to its combination of fluorenylmethyl groups and a phosphate moiety
Properties
Molecular Formula |
C28H23O4P |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
bis(9H-fluoren-9-ylmethyl) hydrogen phosphate |
InChI |
InChI=1S/C28H23O4P/c29-33(30,31-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)32-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-28H,17-18H2,(H,29,30) |
InChI Key |
PCBQJWPFQJDRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COP(=O)(O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















